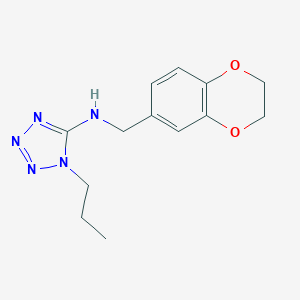![molecular formula C21H22N2O4 B279524 N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B279524.png)
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as MPBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBC is a benzofuran derivative that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Mécanisme D'action
The mechanism of action of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been found to activate the Nrf2 pathway, which is responsible for regulating cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Furthermore, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been found to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, there are some limitations to the use of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. One potential application of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide could be investigated for its potential as an anti-inflammatory and anticancer agent in clinical trials. Finally, future studies could focus on improving the solubility and bioavailability of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide to enhance its therapeutic potential.
Conclusion
In conclusion, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is thought to involve the modulation of various signaling pathways. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, but there are also limitations to its use. Future studies could explore the potential of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide as a therapeutic agent for neurodegenerative diseases, as well as its potential as an anti-inflammatory and anticancer agent in clinical trials.
Méthodes De Synthèse
The synthesis of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 2-amino-4-methoxybenzoic acid with pentanoyl chloride to form N-pentanoyl-2-amino-4-methoxybenzoic acid. The resulting compound is then reacted with 2-aminophenol to form N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. The synthesis method of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is a well-established process, and the compound can be obtained in high yields and purity.
Applications De Recherche Scientifique
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C21H22N2O4 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-9-20(24)22-15-10-11-16(18(13-15)26-2)23-21(25)19-12-14-7-5-6-8-17(14)27-19/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24)(H,23,25) |
Clé InChI |
CGJAVKQQZHFWCM-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
SMILES canonique |
CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



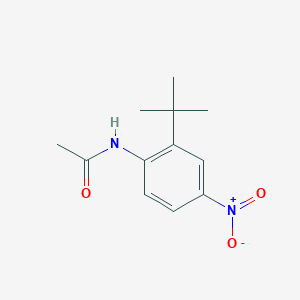
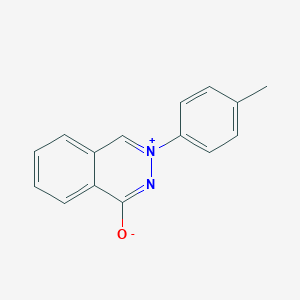
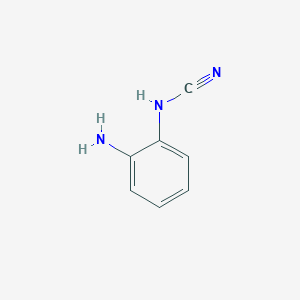
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279447.png)
![(2E)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}-3-phenylprop-2-en-1-amine](/img/structure/B279451.png)
![N-[(2-ethoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine](/img/structure/B279452.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B279453.png)
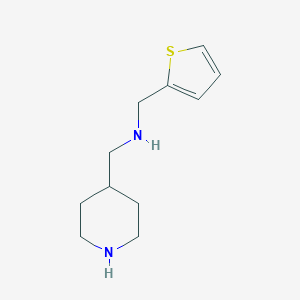
![(2E)-3-(4-chlorophenyl)-N-{3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}prop-2-en-1-amine](/img/structure/B279455.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N-(4-piperidinylmethyl)amine](/img/structure/B279456.png)
![N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B279457.png)
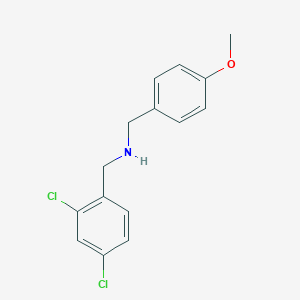
![N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline](/img/structure/B279463.png)
